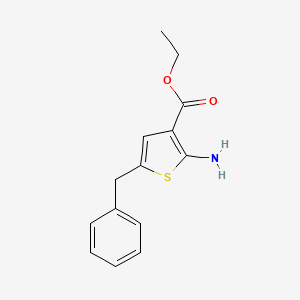

Ethyl 2-amino-5-benzylthiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-amino-5-benzylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-14(16)12-9-11(18-13(12)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAKABKUKJASLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396473 | |

| Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216686-60-1 | |

| Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of ethyl 2-amino-5-benzylthiophene-3-carboxylate and its derivatives is commonly achieved via a modified Gewald reaction. This involves a base-catalyzed condensation of a ketone, elemental sulfur, and ethyl cyanoacetate. The process proceeds under mild heating in ethanol, leading to the formation of the thiophene core with an amino substituent at the 2-position and an ester group at the 3-position.

- Reactants: Ethyl cyanoacetate (0.1 mol), benzyl ketone (0.1 mol), elemental sulfur powder (0.1 mol)

- Solvent: Absolute ethanol (approx. 150 mL)

- Base: Diethylamine (acting as catalyst and base, ~20 mL)

- Temperature: 55–65 °C

- Reaction Time: 2 hours heating followed by overnight cooling

- Workup: Precipitate formed upon cooling is filtered and recrystallized from suitable solvents

This method yields the this compound as the starting compound for further derivatization.

Detailed Synthetic Procedure

| Step | Description |

|---|---|

| 1 | Dissolve ethyl cyanoacetate and benzyl ketone in absolute ethanol. |

| 2 | Add elemental sulfur powder and diethylamine to the solution. |

| 3 | Heat the mixture at 55–65 °C for 2 hours with stirring. |

| 4 | Cool the reaction mixture overnight in a refrigerator to induce precipitation. |

| 5 | Filter the precipitate and recrystallize to purify the product. |

This base-protonated reaction facilitates the formation of the thiophene ring by cyclization involving the ketone and sulfur with the cyanoacetate moiety.

Derivatization of the Starting Compound

This compound can be further functionalized by condensation with various aromatic aldehydes to yield substituted derivatives. This step involves refluxing the amino-thiophene with aldehydes in dry dimethylformamide (DMF) in the presence of hydrochloric acid as a catalyst.

Reaction Conditions for Derivatization:

- Reactants: 0.05 M this compound, 0.05 M aromatic aldehyde

- Solvent: Dry DMF (25 mL)

- Catalyst: HCl (0.2 mL)

- Temperature: Reflux conditions

- Time: 3 hours reflux, followed by overnight cooling

- Workup: Pour into crushed ice, filter precipitate, wash with water, and recrystallize

This method yields a series of substituted ethyl 2-amino-5-benzylthiophene-3-carboxylates with various functional groups on the aromatic ring, expanding the compound's chemical diversity and potential biological activities.

Characterization and Purity Assessment

The synthesized compounds are characterized by:

- Melting Point Determination: Using electrothermal apparatus.

- Infrared Spectroscopy (IR): To identify key functional groups such as N-H, C=O, C-N, and aromatic C=C stretches.

- Proton Nuclear Magnetic Resonance (^1H NMR): To confirm the chemical environment of protons, including ester ethoxy groups, thiophene ring protons, aromatic protons, and amino groups.

- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

Typical IR absorption bands for this compound derivatives include:

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| N-H stretch | 3250–3350 |

| C=O (ester) | 1680–1750 |

| C-N stretch | 1200–1350 |

| Aromatic C=C | 1400–1600 |

| C-H stretch | 2800–3000 |

Research Findings and Data Summary

The synthesis method described is efficient, yielding the target compound in moderate to good yields (typically 70–75%). The reaction is reproducible and affords compounds amenable to further biological testing.

| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Notes |

|---|---|---|---|---|

| This compound (starting material) | ~70 | 200–230 (varies with derivative) | N-H: ~3300; C=O: ~1710; C-N: ~1300 | Prepared by base-catalyzed Gewald reaction |

| Substituted derivatives (e.g., 2-(4-hydroxyphenylamino) derivative) | 70–74 | 210–250 | Additional -OH stretch at ~3360 | Prepared by condensation with aldehydes |

This synthetic approach is supported by spectral data confirming the structure and purity of the compounds. The method is widely used for preparing biologically active 2-aminothiophene derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 2-amino-5-benzylthiophene-3-carboxylate has been studied for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase, which are crucial for cell division and proliferation.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer drugs .

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies have evaluated its effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) methods.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential use as an agrochemical , particularly as a herbicide or fungicide. Its derivatives have been synthesized and evaluated for efficacy against common agricultural pests.

- Case Study : Research has indicated that certain derivatives possess strong antifungal activity against pathogens affecting crops, suggesting their utility in developing new agricultural treatments.

The biological activity of this compound extends beyond antimicrobial effects to include potential anti-inflammatory properties. Research has shown that some derivatives can reduce inflammation in experimental models, indicating their broader therapeutic potential.

Comparison with Related Compounds

To highlight the uniqueness of this compound, it can be compared with similar thiophene derivatives:

| Compound Name | Structure | Key Application |

|---|---|---|

| This compound | Structure | Antitumor, Antimicrobial |

| Ethyl 3-amino-5-methylthiophene-2-carboxylate | Structure | Antimicrobial |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Structure | Antifungal |

作用机制

The mechanism of action of Ethyl 2-amino-5-benzylthiophene-3-carboxylate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The amino and carboxylate groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

- Ethyl 2-amino-5-ethylthiophene-3-carboxylate

- Ethyl 2-amino-5-methylthiophene-3-carboxylate

- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Comparison: Ethyl 2-amino-5-benzylthiophene-3-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This distinguishes it from other similar compounds that may have different substituents, affecting their reactivity and biological activity.

生物活性

Ethyl 2-amino-5-benzylthiophene-3-carboxylate (EABTC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of EABTC, supported by relevant studies and data tables.

Structural Characterization

EABTC belongs to the class of thiophene derivatives, which are known for their pharmacological properties. The structural formula can be represented as follows:

Key Structural Features:

- Amino Group : Contributes to the compound's reactivity and interaction with biological targets.

- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Carboxylate Functionality : May play a role in the compound's interaction with various biological systems.

Synthesis

The synthesis of EABTC typically involves multi-step reactions that include:

- Formation of the thiophene ring.

- Introduction of the amino group via nucleophilic substitution.

- Esterification to yield the final carboxylate product.

Antitumor Activity

Recent studies have evaluated the antitumor activity of EABTC against various cancer cell lines. The compound has demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

- IC50 Values : EABTC showed an IC50 range between 23.2 to 49.9 μM against breast cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil (5-FU) .

| Compound | IC50 (μM) |

|---|---|

| This compound | 23.2 - 49.9 |

| 5-Fluorouracil | ~20 |

The mechanism by which EABTC exerts its antitumor effects involves:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to cell death in tumor cells.

- Inhibition of Anti-apoptotic Proteins : EABTC has been shown to downregulate proteins such as Bcl-2, enhancing the pro-apoptotic signals in cancer cells .

Antimicrobial Activity

EABTC has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

- Minimum Inhibitory Concentration (MIC) : Studies report an MIC value of 0.20 - 0.44 μM , showcasing potent activity against resistant strains of Mtb .

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 0.20 - 0.44 |

Case Studies

- Breast Cancer Study : A study involving EABTC demonstrated significant reduction in tumor volume in vivo models when administered at varying doses, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Tuberculosis Treatment : In another study, EABTC was administered to mice infected with Mtb, resulting in a notable decrease in bacterial load and improved survival rates compared to untreated controls .

常见问题

Q. What are the standard synthetic routes for Ethyl 2-amino-5-benzylthiophene-3-carboxylate?

The Gewald reaction is the most common method, involving a ketone (e.g., benzyl-substituted ketone), elemental sulfur, and a cyanoacetate derivative (e.g., ethyl cyanoacetate) under basic conditions. The reaction proceeds via a three-component cyclocondensation to form the thiophene core. Purification typically involves recrystallization or column chromatography. Validation via -NMR and IR spectroscopy is essential to confirm the amino and ester functionalities .

Q. How is this compound characterized structurally?

A multi-technique approach is recommended:

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard identification:

- PPE : Gloves, lab coat, and safety goggles.

- Storage : In a cool, dry place away from oxidizing agents.

- Spill management : Use inert absorbents and avoid inhalation of dust .

Q. How can computational tools predict its physicochemical properties?

Use software like Gaussian or ACD/Labs to calculate:

| Property | Typical Value (Example) |

|---|---|

| LogP (lipophilicity) | ~4.0 (similar to XlogP in analogs) |

| Topological PSA | ~90 Ų |

| Hydrogen bond donors | 1 |

| These parameters inform solubility and reactivity in drug design. |

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

- Data refinement : Use SHELXL with high-resolution data to model anisotropic displacement parameters.

- Twinned crystals : Employ the TWIN/BASF commands in SHELXL for correction.

- Validation : Cross-check with PLATON or Mercury to detect disorders or missed symmetry .

Q. What strategies optimize synthetic yield for this compound?

- Reaction conditions : Adjust solvent polarity (e.g., DMF vs. ethanol) and base strength (e.g., morpholine vs. piperidine).

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How are spectroscopic data contradictions addressed?

- Case example : If -NMR shows unexpected splitting, consider dynamic effects or impurities.

- Resolution : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Validate with X-ray data if available .

Q. What substituent modifications enhance biological activity?

- Benzyl group : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic effects.

- Ethyl ester : Replace with tert-butyl for metabolic stability. Test derivatives via in vitro assays (e.g., enzyme inhibition) .

Q. How is solubility improved for pharmacological studies?

Q. What mechanistic insights guide its reactivity in further derivatizations?

- Electrophilic substitution : The 5-benzyl group directs electrophiles to the 4-position of the thiophene ring.

- Amino group reactivity : Acylation or sulfonation reactions proceed efficiently at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。